molecular formula C16H16FNO3 B1341933 N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide CAS No. 256412-88-1

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide

Cat. No.: B1341933
CAS No.: 256412-88-1
M. Wt: 289.3 g/mol
InChI Key: FBUBSODDMFONTH-UHFFFAOYSA-N
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Description

Molecular Identity and Nomenclature

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide possesses the molecular formula C₁₆H₁₆FNO₃ and maintains a molecular weight of 289.30 grams per mole. The compound is registered under Chemical Abstracts Service number 256412-88-1, which serves as its unique chemical identifier in databases worldwide. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural components and functional group arrangements. Alternative nomenclature includes propanamide, N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methyl-, which emphasizes the propanamide backbone structure. The compound also carries several database identifiers, including PubChem Compound Identification Number 18183267 and various synonymous designations such as N-(2-fluorophenyl)-N-methyl-2-(4-hydroxyphenoxy)propanamide.

The International Chemical Identifier key for this compound is FBUBSODDMFONTH-UHFFFAOYSA-N, providing a standardized representation of its molecular structure. The Simplified Molecular Input Line Entry System notation reads CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)O, which encodes the complete structural information in a linear format. These various identifiers ensure precise chemical communication and database retrieval across different scientific platforms and research applications.

Structural Features and Composition

The molecular architecture of this compound incorporates several distinct structural elements that contribute to its overall chemical behavior. The compound features a central propanamide backbone with a methyl group attached to the alpha carbon, creating a chiral center that results in stereoisomeric possibilities. The nitrogen atom of the amide group carries both a methyl substituent and a 2-fluorophenyl group, introducing aromatic character and halogen substitution effects. The 2-fluorophenyl moiety contains a benzene ring with a fluorine atom positioned ortho to the nitrogen attachment point, influencing both electronic properties and steric interactions.

A critical structural feature involves the 4-hydroxyphenoxy group attached to the alpha carbon of the propanamide chain. This component consists of a phenol ring bearing a hydroxyl group in the para position relative to the ether oxygen linkage. The ether bridge connects this hydroxylated aromatic system to the central propanoic acid derivative framework, creating an extended conjugated system that affects the compound's electronic distribution. The presence of both electron-withdrawing fluorine and electron-donating hydroxyl groups creates interesting electronic complementarity within the molecular structure.

The three-dimensional conformation of this compound involves multiple rotatable bonds, specifically four as indicated by computational analysis. These rotatable bonds allow for conformational flexibility, particularly around the ether linkage and the amide nitrogen substituents. The molecular geometry exhibits characteristics typical of tertiary amides, with partial double bond character in the carbon-nitrogen amide bond resulting in restricted rotation around this connection.

Physical and Chemical Properties

Table 1: Fundamental Physical Properties of this compound

Property Value Source
Molecular Weight 289.30 g/mol
Exact Mass 289.11142153 g/mol
Melting Point 134-137°C
Appearance White to Off-White Solid
Heavy Atom Count 21
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bond Count 4

The compound demonstrates specific solubility characteristics that reflect its molecular structure and intermolecular interactions. Limited solubility occurs in chloroform, dimethyl sulfoxide, and methanol, indicating moderate polarity consistent with the presence of both hydrophobic aromatic regions and hydrophilic functional groups. The melting point range of 134-137°C suggests relatively strong intermolecular forces, likely involving hydrogen bonding through the phenolic hydroxyl group and dipolar interactions involving the amide functionality.

Table 2: Computed Molecular Descriptors and Electronic Properties

Property Value Source
Topological Polar Surface Area 49.8 Ų
Logarithmic Partition Coefficient (XLogP3) 3.1
Molecular Complexity 344
Isotope Atom Count 0
Defined Atom Stereocenters 0
Undefined Atom Stereocenters 1
Covalently Bonded Units 1

The topological polar surface area of 49.8 square angstroms indicates moderate polarity, while the calculated logarithmic partition coefficient of 3.1 suggests favorable lipophilicity for membrane permeation properties. The molecular complexity value of 344 reflects the structural sophistication arising from multiple aromatic rings, heteroatoms, and functional group diversity. The presence of one undefined stereocenter at the alpha carbon of the propanamide chain creates the potential for enantiomeric forms, though the search results indicate this compound typically exists as a racemic mixture or single stereoisomer depending on synthetic methods.

Spectroscopic and Computational Characteristics

The International Chemical Identifier for this compound provides detailed connectivity information: InChI=1S/C16H16FNO3/c1-11(21-13-9-7-12(19)8-10-13)16(20)18(2)15-6-4-3-5-14(15)17/h3-11,19H,1-2H3. This notation reveals the specific atomic connectivity patterns and hydrogen atom distributions throughout the molecular structure. The systematic numbering scheme embedded within this identifier facilitates computational modeling and spectroscopic interpretation.

Computational analysis indicates specific electronic characteristics that influence the compound's chemical reactivity and physical properties. The distribution of hydrogen bond donors and acceptors creates regions of enhanced intermolecular interaction potential, particularly involving the phenolic hydroxyl group as a donor and the amide carbonyl oxygen as an acceptor. The fluorine atom on the phenyl ring introduces significant electronegativity effects that modify the electron density distribution throughout the aromatic system.

The three-dimensional molecular structure exhibits conformational preferences influenced by steric interactions between the various substituents. Computational conformational analysis suggests that the molecule adopts preferential orientations that minimize unfavorable steric contacts while optimizing favorable electrostatic interactions. The ether linkage provides conformational flexibility that allows the 4-hydroxyphenoxy group to adopt various spatial orientations relative to the central propanamide framework.

Spectroscopic characterization typically reveals characteristic absorption patterns associated with the various functional groups present in the structure. The aromatic systems contribute distinctive ultraviolet absorption features, while the amide carbonyl group exhibits characteristic infrared stretching frequencies. The presence of both aliphatic and aromatic carbon atoms creates complex nuclear magnetic resonance patterns that reflect the compound's structural diversity and electronic environment variations throughout the molecule.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-11(21-13-9-7-12(19)8-10-13)16(20)18(2)15-6-4-3-5-14(15)17/h3-11,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUBSODDMFONTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592633
Record name N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256412-88-1
Record name N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-(4-hydroxyphenoxy)propionic acid intermediate

A key precursor is 2-(4-hydroxyphenoxy)propionic acid , which can be prepared via:

  • Alkylation of phenol with S-2-chloropropionic acid under basic conditions, typically using sodium hydroxide or potassium carbonate as a catalyst/base, in an aqueous or mixed solvent system under inert atmosphere (nitrogen) to prevent oxidation.

  • The reaction is conducted at moderate temperatures (50–70 °C) for 4–6 hours to achieve high conversion (>99.5%) monitored by HPLC.

  • The product is isolated by acidification and crystallization, yielding high purity (>99%) 2-phenoxypropionic acid derivatives.

  • Subsequent halogenation (e.g., bromination) at the para position of the phenoxy ring can be performed using N-bromosuccinimide (NBS) with DMF as a catalyst at 20–30 °C to yield 2-(4-halogenophenoxy)propionic acid with yields >98%.

  • Hydrolysis of the halogenated intermediate using a supported copper chloride catalyst under micro-pressure at 150–160 °C in alkaline solution converts it back to the hydroxy derivative with yields >85% and purity >99.5%.

Step Reagents & Conditions Outcome Yield & Purity
Alkylation Phenol + S-2-chloropropionic acid, NaOH, 50-70 °C, 4-6 h, N2 atmosphere 2-phenoxypropionic acid >99.5% conversion, purity >99%
Halogenation 2-phenoxypropionic acid + NBS, DMF catalyst, 20-30 °C, 8 h 2-(4-bromophenoxy)propionic acid >98% yield
Hydrolysis 2-(4-bromophenoxy)propionic acid + 30% alkali + CuCl2 catalyst, 150-160 °C, sealed autoclave R-(+)-2-(4-hydroxyphenoxy)propionic acid >85% yield, purity >99.5%

Activation of the Acid and Amide Bond Formation

  • The carboxylic acid group of 2-(4-hydroxyphenoxy)propionic acid is converted to an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.

  • The acid chloride intermediate is then reacted with N-methyl-2-fluoroaniline in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperatures (0–5 °C) to control the reaction rate and minimize side reactions.

  • The amide bond formation proceeds via nucleophilic attack of the amine on the acid chloride, followed by elimination of HCl, often in the presence of a base such as triethylamine to scavenge the acid.

  • The reaction mixture is stirred until completion, monitored by TLC or HPLC.

  • The product is purified by recrystallization or chromatographic methods to obtain N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide with high purity.

Alternative Synthetic Routes and Catalysts

  • Some methods may employ coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with catalytic amounts of DMAP (4-dimethylaminopyridine) to activate the acid directly in situ, avoiding the isolation of acid chlorides.

  • Enzymatic amidation has been explored in related compounds but is less common for fluorinated aromatic amides due to steric and electronic factors.

Analytical and Monitoring Techniques

Summary Table of Preparation Steps

Step No. Process Description Key Reagents Conditions Yield & Purity Notes
1 Alkylation of phenol with S-2-chloropropionic acid Phenol, S-2-chloropropionic acid, NaOH 50-70 °C, 4-6 h, N2 atmosphere >99.5% conversion, >99% purity Base-catalyzed, inert atmosphere
2 Halogenation of 2-phenoxypropionic acid NBS, DMF catalyst 20-30 °C, 8 h >98% yield Controlled halogenation
3 Hydrolysis of halogenated intermediate 30% alkali, CuCl2 catalyst 150-160 °C, sealed autoclave >85% yield, >99.5% purity Supported catalyst, reusable
4 Acid chloride formation SOCl2 or oxalyl chloride Anhydrous, low temp High yield Prepares acid for amidation
5 Amide bond formation N-methyl-2-fluoroaniline, base (Et3N) 0–5 °C, inert solvent High yield, high purity Controlled nucleophilic substitution

Research Findings and Industrial Relevance

  • The described synthetic route is efficient, scalable, and yields high-purity product suitable for pharmaceutical or biochemical applications.

  • The use of supported copper chloride catalysts and sealed reaction systems enhances environmental safety and catalyst reusability, important for industrial production.

  • The fluorine substitution on the phenyl ring requires careful control of reaction conditions to avoid side reactions and maintain regioselectivity.

  • The hydroxyphenoxy group is sensitive to oxidation; thus, inert atmosphere and mild conditions are preferred during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with signaling pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metamifop (CAS: 915396-43-9)

  • Structure: (2R)-2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide .
  • Key Differences: Replaces the 4-hydroxyphenoxy group with a benzoxazolyl-oxy-phenoxy moiety. Contains a chiral center (R-configuration) and a chloro-substituted benzoxazole ring.
  • Activity : A potent ACCase (acetyl-CoA carboxylase)-inhibiting herbicide used in rice fields. The benzoxazole group enhances lipid biosynthesis disruption in grasses .

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

  • Structure : Features a 4-isobutylphenyl group and a 3-chlorophenethylamine moiety .
  • Key Differences :
    • Lacks fluorination and hydroxylation; includes a bulky isobutyl group.
  • Activity: Not explicitly stated, but similar propanamides often target enzymes or receptors via hydrophobic interactions. The isobutyl group may enhance binding to hydrophobic pockets .

N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS: 483993-11-9)

  • Structure : Incorporates a tetrazole ring and methoxyphenyl group .
  • Key Differences: Tetrazole (a bioisostere for carboxylic acids) replaces the hydroxylphenoxy group. Methoxy group enhances electron-donating effects.
  • Activity : Tetrazole-containing compounds often exhibit improved metabolic stability and bioavailability, making them common in drug design .

2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide (CAS: 13740-38-0)

  • Structure: Substituted with a chloro-methylphenoxy group and an unmodified phenyl ring .
  • Key Differences :
    • Chlorine and methyl groups increase electrophilicity and steric hindrance.
  • Activity : Likely herbicidal (similar to metamifop), with the chloro group enhancing reactivity toward ACCase .

Structural and Functional Analysis

Key Observations:

Substituent Effects on Activity :

  • Hydroxyl groups (e.g., in the target compound) may improve solubility but reduce membrane permeability compared to lipophilic groups like chloro-benzoxazole in metamifop .
  • Fluorination (e.g., 2-fluorophenyl) enhances metabolic stability and binding affinity in many agrochemicals and pharmaceuticals .

Chirality and Activity :

  • Metamifop’s R-configuration is critical for herbicidal efficacy, suggesting stereochemistry significantly impacts target binding .

Biological Activity

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide, with the CAS number 256412-88-1, is a synthetic organic compound notable for its unique structural features, including a fluorophenyl group and a hydroxyphenoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C16H16FNO3
  • Molecular Weight : 289.3 g/mol
  • LogP : 2.9616 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 49.77 Ų

These properties suggest that the compound may have suitable characteristics for cellular penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular functions.
  • Receptor Binding : It may bind to various receptors, modulating their activity and influencing signaling pathways.

Antiviral Activity

Recent studies have explored the antiviral potential of similar compounds, indicating that modifications in the phenyl groups can significantly affect efficacy against viral infections. For instance, compounds with structural similarities exhibited promising results as inhibitors of human adenovirus (HAdV), showcasing IC50 values in the low micromolar range . While specific data on this compound's antiviral activity is limited, its structural analogs suggest potential in this area.

Anti-inflammatory Properties

Research into related compounds has shown that phenolic structures can exhibit anti-inflammatory effects. The hydroxyphenoxy group in this compound may confer similar properties by modulating inflammatory pathways. This could be particularly relevant in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-Fluorophenyl)-2-(4-methoxyphenoxy)-N-methylpropanamideMethoxy group instead of hydroxyPotentially similar enzyme inhibition
N-(2-Chlorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamideChlorine atom instead of fluorineVaried activity profile; potential for different receptor interactions

The unique combination of a fluorophenyl and hydroxyphenoxy moiety may provide distinct biological properties compared to these analogs.

Case Studies

One significant case study investigated the effects of related compounds on HAdV. The study highlighted that certain derivatives showed enhanced selectivity and potency against viral replication processes, suggesting a pathway for further exploration of this compound as a potential antiviral agent .

Q & A

Basic Research Questions

Q. What are the key structural features and nomenclature of N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide?

  • The compound is an aromatic amide derivative with a fluorophenyl group, a methyl substituent on the amide nitrogen, and a 4-hydroxyphenoxy moiety. Its IUPAC name is 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide (CAS: 256412-89-2). The molecular formula is C23H18ClFN2O4 (MW: 440.85 g/mol), and it exhibits a chiral center at the propanamide carbon .

Q. What synthetic routes are reported for this compound?

  • A common route involves coupling 6-chloro-2-benzoxazolyl ether intermediates with fluorophenyl-methylamine derivatives. Key steps include:

  • Step 1 : Reaction of 4-hydroxyphenoxypropanamide precursors with 6-chloro-2-benzoxazolyl chloride under basic conditions (e.g., K2CO3 in DMF) .
  • Step 2 : N-methylation of the amide nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like NaH .
  • Typical yields range from 45% to 57% after purification by column chromatography .

Q. How is the compound characterized analytically?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the fluorophenyl (δ 7.2–7.8 ppm), methylamide (δ 2.8–3.1 ppm), and benzoxazole (δ 6.8–7.5 ppm) groups.
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ at m/z 441.0 .
  • Chromatography : HPLC purity ≥98% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What challenges arise in achieving high enantiomeric purity, and how are they addressed?

  • The chiral center at the propanamide carbon necessitates asymmetric synthesis or chiral resolution. Methods include:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .
    • Contradictions in reported optical rotations (e.g., light beige vs. brown crystalline forms) suggest polymorphism, requiring X-ray crystallography for confirmation .

Q. How does the compound’s stability vary under experimental conditions?

  • Thermal Stability : Decomposition occurs above 200°C, with a predicted boiling point of 589.6±60.0°C .
  • Photostability : The fluorophenyl and benzoxazole groups are UV-sensitive, requiring amber glassware for storage .
  • Hydrolytic Stability : Susceptible to base-catalyzed hydrolysis of the amide bond at pH >9.0, necessitating buffered solutions (pH 6–8) for pharmacological assays .

Q. What methodologies are used to study its herbicidal mechanism of action?

  • In vitro assays : Inhibition of acetyl-CoA carboxylase (ACCase) in grass weeds, measured via spectrophotometric NADPH depletion .
  • Resistance studies : Mutagenesis of ACCase isoforms (e.g., Ile-1781-Leu mutations) linked to reduced binding affinity .
  • Metabolite profiling : LC-MS/MS identifies hydroxylated and glucuronidated derivatives in plant tissues .

Q. How are impurities and degradation products characterized?

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions. Major impurities include:

  • N-demethylated derivative (loss of methyl group, m/z 427.0).
  • Benzoxazole ring-opened byproducts (e.g., 6-chloro-2-hydroxybenzoxazole, m/z 169.0) .
    • Regulatory compliance : ISO 17034-certified reference materials ensure accurate quantification of impurities ≤0.1% .

Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for conventional heating) .
  • Data Contradiction Analysis : Cross-validate NMR assignments with 2D-COSY and HSQC experiments to resolve overlapping signals .
  • Safety Protocols : Handle with nitrile gloves and fume hoods due to potential skin/eye irritation (GHS Hazard Code H313/H333) .

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